molecular formula C16H20N4O2 B2818922 1-methyl-3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2097872-34-7

1-methyl-3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one

Cat. No. B2818922
CAS RN: 2097872-34-7
M. Wt: 300.362
InChI Key: MMDSKFWOZFZGOO-UHFFFAOYSA-N
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Description

The compound “1-methyl-3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one” is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects .

Scientific Research Applications

Synthesis and Structural Characterization

  • A study detailed the synthesis of a compound with a 1-methyl-1H-pyrazol-5-yl substituent through the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, highlighting the structural characterization of the resultant compound (Richter et al., 2009).

  • Another study focused on the crystal structure of a related compound, demonstrating the orthogonal arrangement of phenyl rings and the cis/cis arrangement of ester groups, providing insights into the molecular geometry and potential reactivity (Zonouz et al., 2010).

Biological Activity

  • Research into the antiviral and antibacterial properties of pyrazole derivatives has identified compounds with significant activity against herpes simplex virus type-1 and various bacterial strains. These findings indicate the potential of pyrazole-based compounds in the development of new therapeutic agents (Tantawy et al., 2012).

  • Another study synthesized novel Mannich bases bearing pyrazolone moiety, exploring their electrochemical behavior. This research contributes to the understanding of the chemical and physical properties of pyrazolone derivatives, which could be relevant in the development of materials with specific electronic or optical characteristics (Naik et al., 2013).

properties

IUPAC Name

1-methyl-3-[2-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-18-8-5-6-13(15(18)21)16(22)20-9-4-3-7-14(20)12-10-17-19(2)11-12/h5-6,8,10-11,14H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDSKFWOZFZGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCCCC2C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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